Product packaging for Edoxaban (tosylate)(Cat. No.:CAS No. 480449-71-6; 912273-65-5)

Edoxaban (tosylate)

Cat. No.: B2866573
CAS No.: 480449-71-6; 912273-65-5
M. Wt: 720.26
InChI Key: ZLFZITWZOYXXAW-UHFFFAOYSA-N
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Description

Significance of Direct Oral Anticoagulants (DOACs) in Contemporary Pharmacology Research

Direct oral anticoagulants (DOACs) represent a significant advancement in anticoagulant therapy, offering a more manageable alternative to traditional vitamin K antagonists (VKAs) such as warfarin (B611796). frontiersin.orgahajournals.orgashpublications.org Their development was spurred by the inherent limitations of VKAs, which include variable dose requirements influenced by diet and genetics, the necessity for frequent laboratory monitoring, and a propensity for drug-drug and drug-food interactions. ahajournals.org In contemporary pharmacology research, DOACs are highly valued for their predictable pharmacokinetic profiles, which enable standardized, fixed dosing without the routine need for coagulation monitoring. frontiersin.orgahajournals.orgashpublications.orgait-journal.comtandfonline.com This predictability, coupled with demonstrated efficacy and improved safety profiles in many aspects, has positioned DOACs as a primary focus for research aimed at preventing stroke in patients with nonvalvular atrial fibrillation (NVAF) and for the treatment and prevention of venous thromboembolism (VTE). frontiersin.orgahajournals.orgashpublications.orgdrugbank.com Ongoing research continues to explore the optimization of DOAC use across diverse clinical scenarios and to investigate their potential in new therapeutic indications. frontiersin.org

Overview of Edoxaban (B1671109) (tosylate) as a Factor Xa Inhibitor in Drug Discovery

Edoxaban (tosylate) is a novel, orally administered, small molecule that functions as a potent, selective, and direct inhibitor of activated Factor X (FXa). drugbank.commedchemexpress.comopenaccessjournals.comnih.govacs.org As a direct FXa inhibitor, edoxaban targets FXa, a critical enzyme situated at a pivotal juncture in the coagulation cascade, thereby preventing the conversion of prothrombin to thrombin. drugbank.commedchemexpress.comnih.gov This targeted inhibition leads to a reduction in thrombin generation, a delay in clotting time, and consequently, a diminished risk of thrombus formation. medchemexpress.comnih.gov A key characteristic of edoxaban in drug discovery is its high degree of selectivity, exhibiting over 10,000-fold greater affinity for FXa compared to other coagulation proteases. medchemexpress.com The research and development of edoxaban have been driven by the aim of providing effective anticoagulation for a range of thrombotic diseases, most notably for stroke prevention in patients with NVAF and for the management of VTE. frontiersin.orgahajournals.orgashpublications.orgdrugbank.commedchemexpress.com

Evolution of Research Perspectives on Edoxaban (tosylate)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H38ClN7O7S2 B2866573 Edoxaban (tosylate) CAS No. 480449-71-6; 912273-65-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(5-chloropyridin-2-yl)-N-[4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]oxamide;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN7O4S.C7H8O3S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23;1-6-2-4-7(5-3-6)11(8,9)10/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34);2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFZITWZOYXXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)C(=O)NC4=NC=C(C=C4)Cl)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38ClN7O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Data Tables

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of Edoxaban (B1671109)

ParameterValueCitation(s)
Oral Bioavailability~62% drugbank.comnih.govfda.govhpra.ie
Time to Peak Plasma Concentration (Cmax)1-2 hours drugbank.comopenaccessjournals.comnih.govnih.govnih.govhpra.ie
Elimination Half-life (t½)5.8-10.7 hours (single dose) openaccessjournals.comnih.gov
5-9 hours (terminal) nih.gov
8.75-10.4 hours (multiple doses) openaccessjournals.com
Steady-State Volume of Distribution (Vss)107 ± 19.9 L drugbank.comnih.gov
Total Clearance21.8 ± 3.03 L/h nih.gov
Selectivity for Factor Xa (FXa)>10,000-fold over other coagulation proteases medchemexpress.com
IC50 for Thrombin-Induced Platelet Aggregation2.90 μM medchemexpress.com

Table 2: Comparative Efficacy and Safety Findings in Research Studies (Edoxaban vs. Warfarin)

Outcome MeasureComparison GroupEdoxaban Result (Relative to Warfarin)Quantitative Finding (Relative Risk [95% CI] / Percentage)Citation(s)
Stroke and Systemic Embolism (Primary Endpoint in NVAF studies)Warfarin (B611796)Non-inferiorN/A nihr.ac.ukfda.gov
Cardiovascular Death (CVD)WarfarinReduced incidenceRR=0.86 (0.80–0.93) nih.gov
Major BleedingWarfarinSignificantly reduced incidenceRR=0.65 (0.59–0.71) nih.gov
Non-major BleedingWarfarinSignificantly reduced incidenceRR=0.80 (0.77–0.84) nih.gov
Recurrent VTE or VTE-related death (Hokusai-VTE Study)WarfarinNon-inferiorN/A nih.gov
Major or Clinically Relevant Non-major Bleeding (Hokusai-VTE Study)WarfarinSuperior profileN/A nih.gov

Preclinical Pharmacology of Edoxaban Tosylate

Mechanism of Action at the Molecular and Enzymatic Level

Edoxaban (B1671109) acts as a direct inhibitor of human Factor Xa, meaning it binds directly to the active site of the enzyme without requiring a cofactor like antithrombin. wikipedia.orgresearchgate.net This interaction is both selective and reversible. nih.govwikipedia.orgresearchgate.net The direct binding of edoxaban to FXa blocks the enzyme's ability to participate in the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. wikipedia.orgahajournals.org This targeted inhibition of FXa effectively attenuates the amplification of the coagulation cascade. nih.gov

The potency of edoxaban's inhibition of Factor Xa has been quantified through kinetic studies. The inhibitory constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger binding affinity. Preclinical studies have demonstrated that edoxaban is a potent inhibitor of human Factor Xa.

EnzymeInhibitory Constant (Ki)
Human Factor Xa0.561 nM

This table displays the inhibitory constant (Ki) of edoxaban for human Factor Xa. wikipedia.org

Edoxaban effectively inhibits both free Factor Xa circulating in the plasma and Factor Xa that is incorporated into the prothrombinase complex. ahajournals.org The prothrombinase complex, formed by FXa and Factor Va on the surface of activated platelets, is responsible for a rapid and large-scale conversion of prothrombin to thrombin. wikipedia.org By inhibiting FXa within this complex, edoxaban significantly curtails this burst of thrombin generation. ahajournals.org

The direct inhibition of Factor Xa by edoxaban has significant downstream molecular consequences. By blocking the activity of FXa, edoxaban effectively reduces the generation of thrombin in a concentration-dependent manner. ahajournals.orgnih.gov Thrombin is a multifunctional enzyme that, in addition to cleaving fibrinogen to form fibrin (B1330869), also activates platelets and other coagulation factors. Consequently, the reduction in thrombin generation by edoxaban leads to a decrease in the formation of fibrin, the primary component of a blood clot. nih.govwikipedia.org

Specificity and Selectivity Profiling in Preclinical Models

A key feature of edoxaban is its high selectivity for Factor Xa over other proteases in the coagulation cascade. Preclinical studies have shown that edoxaban is a weak inhibitor of other coagulation factors, such as thrombin. This high degree of selectivity contributes to its targeted anticoagulant effect.

ProteaseSelectivity (Fold-Increase in Concentration for Inhibition vs. FXa)
Thrombin>10,000

This table illustrates the high selectivity of edoxaban for Factor Xa compared to thrombin.

Binding Characteristics and Ligand-Enzyme Interactions

Edoxaban is a small molecule that functions as a direct, selective, and reversible inhibitor of Factor Xa (FXa). nih.govresearchgate.net It competitively binds to the active site of both free FXa and FXa complexed within the prothrombinase complex, thereby blocking the interaction with its substrate, prothrombin. nbinno.comopenaccessjournals.com This direct inhibition occurs independently of cofactors like antithrombin III. nih.govdrugs.com The potent and specific nature of this interaction is highlighted by its high selectivity for FXa. Preclinical studies have demonstrated that edoxaban has a more than 10,000-fold greater selectivity for Factor Xa compared to other serine proteases involved in the coagulation cascade, such as thrombin. unige.ch The inhibitory constant (Ki) value for edoxaban's inhibition of human FXa is 0.561 nM, indicating a high-affinity binding interaction. nih.gov This targeted binding effectively blocks the conversion of prothrombin to thrombin, which is the rate-limiting step in the amplification of the coagulation cascade, ultimately leading to a reduction in thrombus formation. nbinno.comunige.ch

In Vitro Pharmacodynamic Markers and Relationships

In preclinical in vitro studies using human plasma, edoxaban demonstrates a concentration-dependent prolongation of both Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT). pace-cme.orgnih.govnih.gov The effect on PT is generally more pronounced than on aPTT. nih.gov Research has shown that doubling of PT and aPTT occurs at edoxaban concentrations of 0.256 µM and 0.508 µM, respectively. openaccessjournals.com However, the magnitude of PT prolongation exhibits considerable variation depending on the specific thromboplastin reagent used in the assay. nih.govnih.govnih.gov This reagent-dependent variability is less pronounced for aPTT measurements. nih.gov Despite the clear concentration-dependent effect, aPTT is considered relatively insensitive to on-therapy levels of edoxaban. nih.gov For instance, one in vitro study noted that an edoxaban concentration of 500 ng/mL was needed to double the baseline aPTT. nih.gov

ParameterEffectKey Findings
Prothrombin Time (PT)Concentration-dependent prolongationHighly variable depending on thromboplastin reagent. nih.govnih.govnih.gov
Activated Partial Thromboplastin Time (aPTT)Concentration-dependent prolongationLess reagent-dependent variability than PT nih.gov; considered relatively insensitive. nih.gov

The most direct and reliable pharmacodynamic marker for edoxaban's anticoagulant effect is the anti-Factor Xa (anti-FXa) activity, typically measured using a chromogenic assay. nih.gov In vitro and ex vivo studies consistently demonstrate a strong, linear correlation between edoxaban plasma concentrations and anti-FXa activity across a broad range of concentrations. nih.govnih.gov The coefficient of determination (R²) in these studies often exceeds 0.95, indicating a highly predictable relationship. nih.gov This makes the anti-FXa assay the preferred method for quantifying the anticoagulant activity of edoxaban. nih.gov In animal studies, edoxaban at its peak plasma concentration was shown to cause a 93% reduction in FXa activity. researchgate.net

The relationship between edoxaban concentration and its effect on anticoagulation markers is predictable and dose-dependent. researchgate.net As the concentration of edoxaban in plasma increases, there is a corresponding linear increase in PT, aPTT, and anti-FXa activity. nih.govnih.gov However, the sensitivity and linearity of these markers differ. The anti-FXa activity assay shows the strongest and most linear correlation with edoxaban plasma levels over a wide therapeutic range. nih.gov PT also increases linearly with edoxaban concentration, but its sensitivity is lower than that of the anti-FXa assay, and results can vary significantly between different reagents. nih.gov The aPTT is the least sensitive marker, showing only a modest correlation with drug levels. nih.gov These concentration-effect relationships have been consistently demonstrated in studies where human plasma was spiked with known concentrations of edoxaban and in blood samples from healthy volunteers after administration of the drug. nih.govnih.govnih.gov

Anticoagulation MarkerRelationship with Edoxaban ConcentrationCorrelation Strength (R²)
Anti-Factor Xa ActivityStrong, linear increase> 0.95 nih.gov
Prothrombin Time (PT)Linear increase0.79 - 0.96 nih.gov
Activated Partial Thromboplastin Time (aPTT)Modest, dose-dependent increase0.40 - 0.89 nih.gov

Preclinical Antithrombotic Efficacy Studies

The antithrombotic efficacy of edoxaban has been evaluated in various in vitro models of thrombus formation. These models are crucial for understanding the drug's mechanism of action under controlled hemodynamic conditions that mimic arterial or venous blood flow. mmu.ac.ukbohrium.com A common approach involves perfusing whole blood through flow chambers or microslides coated with a thrombogenic substrate, such as Type I fibrillar collagen, to initiate platelet adhesion and thrombus growth. mmu.ac.uk

In such systems, edoxaban has been shown to effectively inhibit thrombus formation in a concentration-dependent manner. pace-cme.org Studies using thrombin generation assays, such as the calibrated automated thrombogram (CAT), have demonstrated that edoxaban potently inhibits thrombin generation in human plasma. nih.gov One study found that edoxaban exhibited a threefold greater concentration-dependent inhibitory effect on thrombin generation parameters compared to the indirect FXa inhibitor fondaparinux (B3045324). nih.gov Furthermore, edoxaban has been shown to be a more potent inhibitor of tissue-factor-induced platelet aggregation and clot-bound FXa in vitro than fondaparinux. pace-cme.org These preclinical models confirm that by directly inhibiting Factor Xa, edoxaban effectively attenuates the key amplification step of coagulation, leading to reduced thrombin generation and subsequent fibrin clot formation. pace-cme.orgnih.gov

In Vivo Animal Models of Thrombosis

The antithrombotic efficacy of edoxaban has been extensively evaluated in a variety of preclinical in vivo animal models designed to simulate different aspects of venous and arterial thrombosis. fda.gov These studies have been crucial in characterizing the dose-dependent antithrombotic activity of the compound and comparing its effects to other anticoagulants. fda.gov

Venous Thrombosis Models

Edoxaban's potential in treating and preventing venous thromboembolism has been demonstrated in several rat models. nih.govredheracles.netnih.gov

In a rat model where venous thrombosis was induced in the inferior vena cava through a combination of partial stenosis and the application of 10% ferric chloride, edoxaban demonstrated significant efficacy in thrombus regression. nih.gov A single oral administration of edoxaban one hour after thrombus formation led to a significant regression of the thrombus. nih.gov The effect was comparable to that of conventional parenteral anticoagulants like enoxaparin and fondaparinux. nih.gov Furthermore, multiple-day administration regimens, both once-daily (QD) and twice-daily (BID) for three days, also resulted in significant treatment effects, with even lower doses in the QD regimen effectively reducing thrombus weight. nih.gov

Table 1: Effect of Edoxaban on Venous Thrombus Weight in a Rat Model nih.gov
Administration ScheduleDaily Dose (mg/kg)Outcome
Single Administration3.0Significant thrombus regression
Single Administration10.0Significant thrombus regression
Multiple (QD & BID for 3 days)5.0Significant treatment effect
Multiple (QD & BID for 3 days)10.0Significant treatment effect
Multiple (QD for 3 days)1.0 - 10.0Significant reduction in thrombus weight

Similar antithrombotic effects were observed in a platinum wire-induced venous thrombosis model in rats, where edoxaban significantly reduced thrombus formation at doses equivalent to 2.5 mg/kg. redheracles.net In a rat model of cerebral sinus venous thrombosis (CSVT) induced by aluminum chloride (AlCl3), edoxaban treatment resulted in significantly higher blood flow in the superior sagittal sinus compared to placebo, and its efficacy was found to be similar to that of enoxaparin. nih.gov

Table 2: Blood Flow in Superior Sagittal Sinus in a Rat CSVT Model nih.gov
Treatment GroupMean Blood Flow (cm/s) ± SD
Edoxaban (1h prior to thrombosis)0.16 ± 0.06
Edoxaban (6h after thrombosis)0.13 ± 0.05
Enoxaparin0.13 ± 0.04
Placebo0.07 ± 0.02

Studies in a mouse model of atrial fibrillation and venous thrombosis also showed that edoxaban treatment markedly decreased the area of venous thrombosis. spandidos-publications.comnih.gov

Arterial Thrombosis Models

The efficacy of edoxaban in preventing arterial thrombosis has been investigated in a rat model where thrombosis was induced by applying 15% ferric chloride to the abdominal aorta. nih.gov In this model, edoxaban dose-dependently prevented the formation of arterial thrombi. nih.gov The antithrombotic effect of edoxaban monotherapy was comparable to that of the antiplatelet agents clopidogrel (B1663587) and aspirin. nih.gov When edoxaban was used in combination with either clopidogrel or aspirin, the antithrombotic effects were significantly potentiated compared to the administration of any of the drugs alone. nih.gov

Table 3: Antithrombotic Effects of Edoxaban in a Rat Arterial Thrombosis Model nih.gov
TreatmentKey Finding
Edoxaban MonotherapyDose-dependently prevented arterial thrombosis
Edoxaban vs. ClopidogrelComparable antithrombotic effect
Edoxaban vs. AspirinComparable antithrombotic effect
Edoxaban + ClopidogrelSignificantly potentiated antithrombotic effects vs. monotherapy
Edoxaban + AspirinSignificantly potentiated antithrombotic effects vs. monotherapy

Other Thrombosis Models

Edoxaban has also demonstrated a significant anticoagulant effect in a rat model of tissue factor-induced disseminated intravascular coagulation. redheracles.net In a mouse model designed to investigate thromboembolism induced by atrial fibrillation, edoxaban treatment was found to improve defective thrombus formation. spandidos-publications.comnih.govnih.gov

Pharmacokinetic Disposition and Mechanistic Studies of Edoxaban Tosylate

Absorption Mechanisms

The absorption of edoxaban (B1671109) following oral administration is characterized by its rapidity and high bioavailability, processes significantly influenced by efflux transporters in the gastrointestinal tract.

Edoxaban is rapidly absorbed after oral administration, with peak plasma concentrations (Cmax) typically observed within 1.0 to 2.0 hours. nih.govdrugbank.comoup.com Studies in healthy subjects have established that the absolute oral bioavailability of edoxaban is approximately 62%. nih.govoup.comnih.govnih.gov The drug's exposure, as measured by the area under the concentration-time curve (AUC), is approximately dose-proportional for once-daily doses ranging from 15 to 150 mg. nih.gov

The primary site of absorption is the upper gastrointestinal tract. nih.gov While the presence of food may delay the time to reach peak plasma concentration, it does not significantly affect the total systemic exposure (AUC) of edoxaban. nih.govnih.gov A population pharmacokinetic model developed from a study in subjects with varying degrees of kidney function estimated the bioavailability to be 72.3% in a typical individual. ovid.com

Table 1: Key Oral Pharmacokinetic Parameters of Edoxaban

ParameterValueReference
Absolute Oral Bioavailability~62% nih.govoup.comnih.gov
Time to Peak Plasma Concentration (Tmax)1.0–2.0 hours nih.govdrugbank.com
Primary Absorption SiteUpper Gastrointestinal Tract nih.gov
Effect of Food on Total Exposure (AUC)Not significant nih.gov
Plasma Protein Binding~55% nih.govdrugbank.comnih.gov

The absorption and disposition of edoxaban are significantly modulated by the efflux transporter P-glycoprotein (P-gp, also known as Multidrug Resistance Protein 1 or MDR1). nih.govnih.gov Edoxaban has been identified as a substrate for P-gp, which is expressed on the apical membrane of epithelial cells in the small intestine and other tissues. researchgate.netmdpi.comnih.gov This transporter actively pumps substrates out of cells, thereby limiting the intestinal absorption and systemic exposure of drugs like edoxaban. nih.gov

In vitro studies using Caco-2 cell monolayers, a model for the intestinal epithelium, demonstrated the vectorial transport of edoxaban, a process that was completely inhibited by the potent P-gp inhibitor verapamil. researchgate.netnih.gov Further confirmation of P-gp's role comes from in vivo studies in Mdr1a/1b knockout mice, which lack functional P-gp. These mice showed an increased distribution of edoxaban to the brain compared with wild-type mice, confirming that P-gp transport is a key determinant of edoxaban's disposition. researchgate.netnih.gov Consequently, the co-administration of strong P-gp inhibitors can increase edoxaban's plasma concentrations. nih.govmdpi.com However, this increase in exposure is generally less than twofold. nih.govmdpi.com

Biotransformation and Metabolite Profiling

While a significant portion of edoxaban is eliminated unchanged, it undergoes limited biotransformation through several metabolic pathways, resulting in the formation of multiple metabolites, one of which is pharmacologically active.

Metabolism represents a minor route for the elimination of edoxaban, particularly in individuals with normal renal function. nih.govmdpi.com The majority of the drug in plasma is the unchanged parent compound. drugbank.comnih.govnih.gov Clearance of edoxaban is multifaceted, with renal clearance and non-renal clearance (metabolism and biliary secretion) each accounting for approximately 50% of the total clearance. nih.gov

The primary metabolic pathways identified for edoxaban are:

Hydrolysis : This is a major metabolic pathway for edoxaban, mediated by human carboxylesterase 1 (CES1). nih.govdrugbank.comnih.gov This reaction leads to the formation of the main active metabolite, M4. nih.govnih.gov

Oxidation : A minor portion of edoxaban is metabolized through oxidation, primarily by cytochrome P450 3A4 (CYP3A4). nih.govmdpi.comuspharmacist.com This pathway accounts for less than 10% of the total clearance. nih.govmdpi.com

Glucuronidation and Conjugation : These are also minor metabolic pathways for edoxaban. nih.govdrugbank.commdpi.comuspharmacist.com

Table 2: Major Metabolic Pathways of Edoxaban

PathwayEnzyme(s)ContributionKey Metabolite(s)Reference
HydrolysisCarboxylesterase 1 (CES1)Major metabolic pathwayM4 nih.govnih.gov
OxidationCYP3A4Minor (<10%)- nih.govmdpi.com
GlucuronidationUGTsMinorM3 nih.govmdpi.com

Studies in healthy human subjects have led to the identification of several metabolites in plasma. These include six phase 1 metabolites (M-1, M-2, M-4, M-5, M-6, and M-8) and one glucuronide conjugate (M-3). nih.gov

Among these, the most significant is M4 (also known as D21-2393) . medchemexpress.com

Formation and Activity : M4 is a human-specific metabolite formed via hydrolysis by CES1 and is pharmacologically active. nih.govdrugbank.comnih.govnih.gov

Plasma Exposure : Despite being the major metabolite, M4 is present at low concentrations in plasma, constituting less than 10% of the total exposure of the parent drug in healthy individuals. nih.govdrugbank.comnih.gov One mass balance study reported a mean AUC for M4 of 147 ng·h/ml, compared to 1596 ng·h/ml for unchanged edoxaban. nih.gov

Disposition : M4 is a known substrate of the hepatic uptake transporter organic anion transporting polypeptide 1B1 (OATP1B1). nih.govnih.gov

The other identified metabolites, including M6 and M8, are present in low abundance. nih.gov

Table 3: Identified Metabolites of Edoxaban

MetaboliteAlternative NameFormation PathwayPharmacological ActivityRelative Plasma Exposure (vs. Edoxaban)Reference
M4D21-2393Hydrolysis (CES1)Active<10% nih.govdrugbank.comnih.govnih.govmedchemexpress.com
M1, M2, M5, M6, M8-Phase 1 MetabolismInactive/LowLow abundance nih.gov
M3-GlucuronidationInactive/LowLow abundance nih.gov

The anticoagulant effect of edoxaban is primarily driven by the parent compound. nih.gov Plasma concentrations of edoxaban exhibit a direct, linear correlation with anti-Factor Xa (FXa) activity. nih.gov

It is noteworthy that in specific clinical scenarios, such as severe renal impairment or in the presence of drugs that induce CES1 or inhibit OATP1B1, the plasma concentration ratio of M4 to edoxaban may be altered, potentially increasing the metabolite's contribution to the net anti-FXa activity. ovid.comnih.govnih.gov

Elimination Pathways

The elimination of edoxaban from the body occurs through two primary routes: renal and non-renal pathways, which contribute almost equally to its total clearance. nih.govdrugbank.com These pathways involve the excretion of the unchanged drug as well as its metabolites.

Renal clearance is a significant route for the elimination of edoxaban, accounting for approximately 50% of its total clearance. nih.govnih.govdrugbank.comnih.gov The primary mechanism involves the excretion of the unchanged parent drug in the urine. nih.govdrugbank.com Studies involving radiolabeled edoxaban administered to healthy subjects showed that about 35% of the total radioactive dose was recovered in the urine. nih.govwikipedia.org Of the administered radioactive dose, unchanged edoxaban accounted for 24% in the urine. nih.gov

The active secretion of edoxaban into the renal tubules is mediated by P-glycoprotein (P-gp) transporters. researchgate.net The efficiency of renal clearance is influenced by renal function. In individuals with impaired renal function, the total exposure to edoxaban increases. nih.gov For instance, exposure is higher in subjects with mild, moderate, and severe renal impairment compared to those with normal renal function. nih.gov

Non-renal clearance, which includes biliary and intestinal excretion, is responsible for the remaining 50% of edoxaban's total clearance. nih.govdrugbank.comresearchgate.net This pathway primarily involves the excretion of the drug into the feces. Following oral administration of radiolabeled edoxaban, approximately 62% of the total radioactivity was recovered in the feces. nih.govwikipedia.org Unchanged edoxaban was the major component found in feces, accounting for 49% of the total administered dose. nih.gov

The P-glycoprotein (P-gp) transport system is also a key modulator of edoxaban's biliary and intestinal excretion. researchgate.net This active transport mechanism contributes to the secretion of the drug from the liver into the bile and directly from the intestinal cells into the lumen, influencing its systemic absorption and elimination. A minor portion of edoxaban undergoes metabolism, with the human-specific active metabolite M-4 being detected in small amounts in both urine and feces. nih.gov

Table 1: Edoxaban Elimination Pathways

Elimination PathwayContribution to Total ClearanceExcretion RouteKey MechanismsPrimary Form Excreted
Renal~50%UrineP-glycoprotein (P-gp) mediated active secretionUnchanged Edoxaban
Biliary and Intestinal~50%FecesP-glycoprotein (P-gp) mediated secretionUnchanged Edoxaban

Systemic Exposure and Distribution Characteristics

The systemic exposure and distribution of edoxaban are characterized by rapid absorption and wide distribution throughout the body following oral administration.

Following a single oral dose, edoxaban is rapidly absorbed, with peak plasma concentrations (Cmax) being achieved within 1.0 to 2.0 hours. nih.govnih.govnih.govoup.com After reaching Cmax, the plasma concentration of edoxaban exhibits a biphasic decline. nih.govdrugbank.comnih.govresearchgate.net The systemic exposure to edoxaban, as measured by the area under the concentration-time curve (AUC), is approximately dose-proportional for once-daily doses ranging from 15 to 150 mg. nih.govnih.govresearchgate.net Steady-state concentrations are typically achieved within 3 days of once-daily dosing. nih.gov

The total clearance (CL/F) of edoxaban from the body is estimated to be approximately 22 L/h in healthy subjects. nih.govdrugbank.comdrugbank.comnih.govresearchgate.net As noted, this total clearance is divided almost evenly between renal and non-renal pathways. nih.gov

Edoxaban is widely distributed in the body. nih.gov The steady-state volume of distribution (Vss) has been determined to be approximately 107 L. nih.govdrugbank.comdrugbank.comresearchgate.net This value indicates extensive distribution of the drug into the tissues outside of the plasma.

The terminal elimination half-life (t½) of edoxaban in healthy individuals ranges from 10 to 14 hours. nih.govdrugbank.comnih.govdrugbank.comresearchgate.netoup.com This pharmacokinetic parameter supports a once-daily dosing regimen, as minimal accumulation is observed with repeated dosing. nih.govdrugbank.comresearchgate.net

Table 2: Key Pharmacokinetic Parameters of Edoxaban

ParameterValueDescription
Time to Peak Concentration (Tmax)1.0 - 2.0 hoursTime to reach maximum plasma concentration after oral administration.
Total Clearance (CL/F)~22 L/hThe rate at which the drug is removed from the body.
Volume of Distribution (Vss)~107 LThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Elimination Half-Life (t½)10 - 14 hoursThe time required for the concentration of the drug in the body to be reduced by one-half.

Mechanistic Drug Drug Interaction Research with Edoxaban Tosylate

Interactions Mediated by P-glycoprotein Modulators

As edoxaban (B1671109) is a substrate of P-gp, coadministration with modulators of this transporter can significantly alter its systemic exposure. P-gp is an ATP-binding cassette transporter responsible for effluxing various drugs from cells, including those in the intestinal wall and kidney, thereby limiting their absorption and promoting their elimination uw.eduunimi.it.

Impact of P-gp Inhibitors (e.g., Quinidine, Verapamil, Erythromycin, Cyclosporine, Dronedarone, Ketoconazole) on Edoxaban Exposure

Ketoconazole , a potent P-gp and CYP3A4 inhibitor, increased edoxaban's peak concentration (Cmax) by approximately 89% and its total exposure (AUC) by 87% nih.govnih.gov.

Erythromycin , a moderate CYP3A4 inhibitor and P-gp inhibitor, led to an increase in edoxaban's Cmax by approximately 68% and its total exposure (AUC) by 85% nih.govnih.gov.

Cyclosporine , an inhibitor of P-gp and other transporters, increased edoxaban's Cmax by approximately 74% and its AUC by 73% nih.govnih.gov. Furthermore, cyclosporine significantly increased the exposure of edoxaban's active metabolite, M4, by 6.9-fold for AUC and 8.7-fold for Cmax, suggesting an additional interaction mechanism nih.gov.

Quinidine , which inhibits both P-gp and OCT2, increased single-dose edoxaban Cmax by approximately 85% and 24-hour exposure by 77% nih.gov. Other studies report a 70-80% increase in AUC and a 45-90% increase in Cmax drugs.comdrugs.com, with one study noting a 76.7% increase in AUC aerjournal.com.

Verapamil , a P-gp inhibitor and moderate CYP3A4 inhibitor, increased edoxaban's Cmax by approximately 53% and its 24-hour exposure by 53% nih.gov. Other reports indicate a 50% increase in AUC and Cmax drugs.comdrugs.com, and a 52.7% increase in AUC aerjournal.com.

Dronedarone , a P-gp inhibitor, has been reported to increase edoxaban exposure by 84.5% aerjournal.com or by 80-90% for both AUC and Cmax drugs.comdrugs.com.

Amiodarone , another P-gp inhibitor, increased edoxaban AUC by approximately 40% in one study nih.govpharmacytimes.comaerjournal.com, with another study reporting a 39.8% increase in AUC jacc.org.

Table 1: Impact of P-gp Inhibitors on Edoxaban Exposure

P-gp InhibitorReported Change in Cmax (%)Reported Change in AUC (%)Citation(s)
Ketoconazole+89+87 nih.govnih.gov
Erythromycin+68+85 nih.govnih.gov
Cyclosporine+74+73 nih.govnih.gov
Quinidine+85+77 nih.gov
Quinidine~45-90~70-80 drugs.comdrugs.com
Verapamil+53+53 nih.gov
Verapamil~50~50 drugs.comdrugs.com
DronedaroneN/A+84.5 aerjournal.com
Dronedarone~80-90~80-90 drugs.comdrugs.com
AmiodaroneN/A+40 nih.govpharmacytimes.comaerjournal.com
AmiodaroneN/A+39.8 jacc.org

Impact of P-gp Inducers (e.g., Rifampin) on Edoxaban Exposure

Rifampin, a potent inducer of both P-gp and CYP3A4, significantly reduces edoxaban exposure. Coadministration of rifampin decreased edoxaban's AUC by approximately 35% nih.govpharmacytimes.comjacc.orgresearchgate.netdrugs.com. This reduction is attributed to rifampin's induction of P-gp, which enhances the efflux of edoxaban, and potentially CYP3A4, although edoxaban's metabolism via CYP3A4 is minimal nih.govunimi.itresearchgate.netnih.gov. Rifampin increased the apparent oral clearance of edoxaban by 33% and halved its half-life researchgate.net. Consequently, concomitant use of rifampin with edoxaban is generally advised against drugs.com.

Role of Cytochrome P450 Enzymes in Drug Interactions

Edoxaban's involvement with cytochrome P450 (CYP) enzymes is minimal, which contributes to a lower potential for significant DDIs mediated by CYP inhibition or induction.

Evaluation of CYP Inhibition and Induction Potential of Edoxaban

In vitro studies indicate that edoxaban exhibits minimal inhibitory effects on major CYP enzymes, with IC50 values generally greater than 100 μM nih.gov. Furthermore, edoxaban does not induce the gene expression of CYP1A2 or CYP3A4 in human hepatocytes nih.govthrombosiscanada.ca. Edoxaban is metabolized by carboxylesterase 1 (CES1) and to a lesser extent by CYP3A4 (<4% of total clearance) drugbank.comopenaccessjournals.comradcliffecardiology.commdpi.com. Given its limited reliance on CYP-mediated metabolism, edoxaban is unlikely to alter the pharmacokinetics of other drugs that are substrates of these enzymes nih.govthrombosiscanada.camdpi.com.

Effects of CYP Modulators on Edoxaban Metabolism and Exposure (e.g., Atorvastatin)

Modulators of CYP enzymes generally have limited impact on edoxaban exposure. For instance, atorvastatin, a substrate of OATP1B1 and OATP1B3 and a weak CYP3A4 inhibitor, did not affect the peak or total exposure to edoxaban when coadministered nih.govpharmacytimes.comresearchgate.net. This finding aligns with edoxaban's minimal CYP3A4 metabolism. While strong CYP3A4 inhibitors can increase the exposure of other drugs, their effect on edoxaban is less pronounced due to edoxaban's limited CYP3A4-dependent clearance unimi.itnih.govahajournals.org.

Interactions with Other Transport Systems

Beyond P-gp, edoxaban interacts with other transporters to a lesser extent. Edoxaban demonstrates a weak inhibitory effect on the organic anion transporting polypeptides OATP1B1 and OATP1B3 (IC50 ≥ 50 μM) nih.gov. It also shows minimal inhibition of organic anion transporters (OAT1, OAT3) and organic cation transporters (OCT1, OCT2) at clinically relevant concentrations nih.govthrombosiscanada.ca. These interactions are generally considered to have a limited clinical impact.

Compound List:

Edoxaban

Quinidine

Verapamil

Erythromycin

Cyclosporine

Dronedarone

Ketoconazole

Rifampin

Atorvastatin

Amiodarone

Digoxin

Alfentanil

Azithromycin

Carvedilol

Clarithromycin

Cobicistat

Conivaptan

Diltiazem

Duloxetine

Fenofibrate

Grapefruit

HIV protease inhibitors

Itraconazole

Ivacaftor

Lapatinib

Lomitapide

Mefloquine

Nicardipine

Nifedipine

Posaconazole

Progesterone

Propafenone

Quinine

Ranolazine

Sunitinib

Tacrolimus

Tamoxifen

Telithromycin

Ticagrelor

Tolvaptan

Vemuranfenib

Dabigatran

Rivaroxaban (B1684504)

Apixaban (B1684502)

Betrixaban

Midazolam

Nafcillin

Flucloxacillin

Cloxacillin

Fluconazole

Lasmiditan

Nefazodone

Erdafitinib

Dalteparin

Enoxaparin

Defibrotide

Ambrisentan

Amikacin

Amiloride

Aminophenazone

Aminosalicylic acid

Antipyrine

Antithrombin Alfa

Antithrombin III human

Antrafenine

Apalutamide

Aceclofenac

Acemetacin

Acenocoumarol

Abciximab

Abemaciclib

Abrocitinib

Phenytoin

Carbamazepine

Phenobarbital

St. John's Wort

Ritonavir

Advanced Analytical Methodologies for Edoxaban Tosylate Research

Method Validation and Qualification in Pharmaceutical Research

Specificity, Selectivity, and Robustness

Specificity and selectivity are paramount to ensure that an analytical method can unequivocally assess the analyte in the presence of potential impurities, degradation products, or excipients ajptr.comresearchgate.netjchr.org. For Edoxaban (B1671109) (tosylate), studies have confirmed the specificity of developed methods by demonstrating no interference from placebo components or degradation products with the drug's peak asianpubs.orgjchr.org. Peak purity analysis, often using UV spectral correlation across different points of the peak (start, apex, and end), further verifies the absence of co-eluting impurities ijper.org. Forced degradation studies, involving exposure to acid/base hydrolysis, oxidation, photolysis, and heat, are conducted to generate degradation products. The methods are then evaluated to ensure they can separate these degradants from the Edoxaban peak, confirming their stability-indicating nature asianpubs.orgijper.org.

Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage ajptr.comijrpb.comtianjindaxuexuebao.com. Studies have shown that Edoxaban (tosylate) analytical methods are robust, with relative standard deviation (RSD) values for parameters like flow rate and temperature variations typically remaining below 2% asianpubs.orgajptr.comjchr.orgtianjindaxuexuebao.com. For instance, one study reported that robustness tests involving wavelength variations of ±2 nm did not significantly impact the results, with %RSD values for robustness found to be in the range of 0.671-1.498% ajptr.com. Another study noted that robustness studies yielded %RSD values less than 2%, confirming the method's robustness jchr.orgtianjindaxuexuebao.com.

Linearity, Range, and Accuracy Determinations

Linearity is established by demonstrating that the method's response is directly proportional to the analyte concentration over a specified range. For Edoxaban (tosylate), linearity has been observed across various concentration ranges, often with correlation coefficients (R²) exceeding 0.999 asianpubs.orgwisdomlib.orgresearchgate.netjchr.orgtianjindaxuexuebao.comijrps.comwisdomlib.orgresearchgate.netijper.orgresearchgate.net. For example, a study reported linearity in the range of 100-300 µg/mL with a regression equation of y = 2803.1x + 6876.9 and a correlation coefficient of 0.999 asianpubs.org. Another found linearity from 2-25 µg/mL with an R² value of 0.9996 ijrps.comresearchgate.net. The range of the method is defined by the lowest and highest concentrations at which linearity, accuracy, and precision are demonstrated.

Accuracy is determined through recovery studies, where known amounts of the analyte are spiked into a placebo or sample matrix, and the percentage recovery is calculated. Studies consistently show high percentage recoveries for Edoxaban (tosylate), typically within the range of 98% to 102% asianpubs.orgajptr.comresearchgate.netijrpb.comwisdomlib.orgijper.org. For instance, percentage recoveries were reported to be within 98.20-100.44% asianpubs.org, 98.85-99.89% researchgate.net, and 99.5-100.61% ijper.org. These results indicate that the developed methods are accurate in quantifying Edoxaban (tosylate).

Precision (Repeatability and Intermediate Precision)

Precision evaluates the agreement between a series of measurements obtained from the same sample under prescribed conditions. This is assessed through repeatability (intra-day precision) and intermediate precision . Repeatability measures the variability when the same analyst performs the test multiple times on the same day, while intermediate precision accounts for variations due to different analysts, equipment, or days ajptr.comijrpb.com.

Studies consistently report low relative standard deviation (%RSD) values for both repeatability and intermediate precision, typically less than 2% asianpubs.orgwisdomlib.orgresearchgate.netijrpb.comjchr.orgtianjindaxuexuebao.comijrps.comwisdomlib.orgresearchgate.net. For example, one study found %RSD values for repeatability and intermediate precision to be <0.4% and <0.75%, respectively asianpubs.org. Another reported %RSD values for inter-day and intra-day precision ranging from 0.46% to 0.93% and 0.45% to 0.97%, respectively jchr.org. These low %RSD values demonstrate that the analytical methods for Edoxaban (tosylate) are highly precise.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. These parameters are crucial for assessing the sensitivity of the analytical method.

Various studies have reported LOD and LOQ values for Edoxaban (tosylate) using different analytical techniques. For instance, one RP-UPLC method reported LOD and LOQ values of 12.54 µg/mL and 38 µg/mL, respectively asianpubs.org. Another HPLC method found LOD and LOQ to be 0.283 µg/mL and 0.942 µg/mL jchr.org. A different study using HPTLC reported LOD of 1.02 ng/band and LOQ of 3.10 ng/band ijper.org. Furthermore, an LC-MS/MS method for plasma analysis reported LOQ values as low as 1 ng/mL ijpsdronline.com. These varying values reflect the differences in sensitivity between analytical techniques like HPLC-UV and LC-MS/MS.

System Suitability Testing

System suitability testing (SST) is an integral part of method validation, performed before or during sample analysis to ensure that the analytical system is performing acceptably. It verifies the resolution, capacity factor, tailing factor, theoretical plates, and relative retention of the system researchgate.netijrps.comwisdomlib.org.

For Edoxaban (tosylate) analysis, SST parameters are evaluated to ensure they meet predefined criteria. For example, tailing factors are typically required to be less than 2, and theoretical plates greater than 2000 asianpubs.orgjchr.orgijrps.comwisdomlib.org. One study reported tailing factors of 1.3 ± 0.15 and theoretical plates >3800 for their HPLC method jchr.org. Another indicated tailing factors less than 2 and theoretical plates greater than 2000 for system suitability parameters asianpubs.orgijrps.comwisdomlib.org. These tests confirm the suitability of the chromatographic system for accurate and reproducible analysis of Edoxaban (tosylate).

Chemical Synthesis and Process Research of Edoxaban Tosylate

Synthetic Routes and Methodologies for Edoxaban (B1671109) Base

The synthesis of the Edoxaban base is a complex process that involves the assembly of three key structural units: a thiazolo[5,4-c]pyridine (B153566) core, a chiral cis-diamine cyclohexane (B81311) derivative, and an N-(5-chloropyridin-2-yl)oxalamide side chain. researchgate.net Various synthetic strategies have been developed to construct the final molecule.

A common approach involves a convergent synthesis where key intermediates are prepared separately and then coupled. One crucial intermediate is the chiral diamine, (1S,2R,4S)-1-amino-N,N-dimethyl-2-(tert-butoxycarbonylamino)cyclohexane-4-carboxamide. googleapis.com The synthesis of Edoxaban often proceeds by coupling this diamine intermediate with other precursors.

One patented method describes the following key steps:

Amide Formation: (1S,2R,4S)-1-amino-4-(Dimethylaminocarbonyl)-cyclohexyl-2-t-butyl carbamate (B1207046) oxalate (B1200264) is reacted with 2-[(5-chloropyridine)amino]-2-oxoacetic acid hydrochloride in acetonitrile (B52724) with triethylamine. google.com

Deprotection: The resulting compound, (1R,2S,5S)-2-({2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl}amino)-5-[(dimethylamino)carbonyl]cyclohexyl-tert-butylcarbamate, has its N-Boc protecting group removed under acidic conditions, for instance, using methanesulfonic acid in acetonitrile. google.com

Final Coupling: The deprotected amine is then coupled with 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride. This final amide bond formation is typically facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt). google.comgoogle.com

The table below summarizes a representative synthetic sequence for the Edoxaban base.

StepReactantsReagents & SolventsProductPurpose
1 (1S,2R,4S)-1-amino-4-(Dimethylaminocarbonyl)-cyclohexyl-2-t-butyl carbamate oxalate; 2-[(5-chloropyridine)amino]-2-oxoacetic acid hydrochlorideAcetonitrile, Triethylamine(1R,2S,5S)-2-({2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl}amino)-5-[(dimethylamino)carbonyl]cyclohexyl-tert-butylcarbamateFormation of the first amide bond. google.com
2 Product from Step 1Acetonitrile, Methanesulfonic acidDeprotected amine intermediateRemoval of the Boc protecting group to free the amine for the next coupling reaction. google.com
3 Product from Step 2; 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochlorideTriethylamine, HOBt, EDCIEdoxaban BaseFormation of the final amide bond to complete the molecule. google.comgoogle.com

Alternative routes focus on different strategies for creating the key intermediates, such as constructing the differentially protected 1,2-cis-diamine via a cyclization reaction involving neighboring group participation. researchgate.netacs.org

Salt Formation and Crystallization Processes for Edoxaban Tosylate

To improve stability and handling properties for pharmaceutical use, the Edoxaban free base is converted into its p-toluenesulfonate (tosylate) monohydrate salt. newdrugapprovals.orggoogleapis.com This process involves reacting the free base with p-toluenesulfonic acid in a suitable solvent system, followed by crystallization.

Several methods for this salt formation and crystallization have been reported:

Ethanol (B145695)/Water System: One common method involves dissolving the Edoxaban base in a solvent like methylene (B1212753) chloride, adding a solution of p-toluenesulfonic acid in ethanol, and then distilling off the solvent. newdrugapprovals.org The residue is then dissolved in aqueous ethanol (e.g., 15% or 30% hydrous ethanol) at an elevated temperature (around 60°C) and subsequently cooled to induce crystallization. newdrugapprovals.org

Acetonitrile/Water System: An alternative process uses a mixture of acetonitrile (ACN) and water. googleapis.com The Edoxaban base and p-toluenesulfonic acid are combined in an ACN/H₂O mixture (e.g., volume ratio from 70:30 to 30:70) and heated until dissolved (30-70°C). The solution is then cooled, and more water is added to reach a final ACN/H₂O ratio of 10:90 to 30:70, which promotes the crystallization of high-purity Edoxaban tosylate monohydrate. googleapis.com

Methylene Chloride/Alcohol System: Another approach involves reacting Edoxaban with p-toluenesulfonic acid at room temperature using methylene chloride or a mixture of methylene chloride and alcohol as the solvent. wipo.int This method is noted for its simplicity. wipo.int

The crystallization conditions, such as solvent composition, temperature profile, and cooling rate, are critical for controlling the crystal form, purity, and yield of the final product. googleapis.com Seeding with existing crystals may also be used to facilitate the crystallization process. googleapis.com

MethodSolventsKey Process StepsAdvantage
Method 1 Methylene Chloride, Ethanol, Water1. Dissolve base in CH₂Cl₂ and acid in EtOH. 2. Combine and distill. 3. Dissolve residue in aqueous EtOH at ~60°C. 4. Cool to crystallize. newdrugapprovals.orgEstablished and widely cited method. newdrugapprovals.org
Method 2 Acetonitrile, Water1. Dissolve base and acid in ACN/H₂O at 30-70°C. 2. Cool the solution. 3. Add more water to adjust the solvent ratio. 4. Recover crystals. googleapis.comProduces high-purity product. googleapis.com
Method 3 Methylene Chloride, Alcohol1. React base with acid at room temperature in the solvent. wipo.intSimple process due to single injection of acid and room temperature reaction. wipo.int

Characterization of Synthetic Intermediates and Related Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. researchgate.netgoldncloudpublications.com The synthesis of Edoxaban, a molecule with three chiral centers, can potentially generate eight stereoisomers. researchgate.netgoldncloudpublications.com Only the (1S,2R,4S)-isomer possesses the desired pharmacological activity, while the other seven are considered chiral impurities. researchgate.netgoldncloudpublications.com

During process development, various impurities can be formed, including:

Chiral Impurities: These are stereoisomers of Edoxaban or its intermediates. researchgate.net Their control is challenging but essential. researchgate.netresearchgate.net

Process-Related Impurities: These can arise from starting materials, reagents, or side reactions during the synthesis. An example is the desmethyl Edoxaban impurity. synchemia.com

Degradation Products: These may form during manufacturing or storage. synthinkchemicals.com

The identification and characterization of these impurities are performed using a range of analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral column, is used to detect and quantify stereoisomers. researchgate.netgoldncloudpublications.com Spectroscopic methods such as Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy are employed to elucidate the structures of these impurities. researchgate.netgoldncloudpublications.com

The table below lists some known impurities and intermediates of Edoxaban.

Compound TypeCompound Name / DescriptionSignificance
Chiral Impurity ent-Edoxaban (the enantiomer)A stereoisomer that must be controlled to ensure drug efficacy and safety. researchgate.netsynchemia.com
Chiral Impurity Edoxaban Impurity 1 (1R,2R,4R)A diastereomer of Edoxaban. synchemia.com
Process Impurity Desmethyl EdoxabanAn impurity where the methyl group on the thiazolopyridine ring is absent. synchemia.com
Intermediate (1S,2R,4S)-1-amino-4-(dimethylcarbamoyl)cyclohexan-2-aminium (S)-10-camphorsulfonateA key intermediate used in the synthesis, with methods developed to improve its purity. googleapis.com
Intermediate N-[(1S,2R,4R)-4-(dimethylcarbamoyl)-2-{[(5-methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c] pyridin-2-yl) carbonyl] amino} cyclohexyl] oxalamic acid ethyl esterA chiral impurity of a key Edoxaban intermediate. researchgate.netresearchgate.net

Academic Research on Process Optimization for Chemical Manufacturing

Continuous efforts are made to optimize the manufacturing process of Edoxaban to enhance efficiency, increase yield, reduce costs, and improve the environmental footprint. nbinno.comnbinno.com Academic and industrial research has focused on several areas of improvement.

Furthermore, the implementation of modern manufacturing technologies, such as plug-flow reactor (PFR) technology, has enabled the safe and scalable reaction of unstable intermediates. researchgate.netacs.org This continuous flow technology offers better control over reaction parameters, leading to higher yields and purity compared to traditional batch processes. researchgate.net

Process optimization also involves refining reaction conditions, such as solvent choice and reagent selection, to minimize side reactions and the formation of impurities. nbinno.com The goal is to develop a cost-effective and environmentally benign process suitable for large-scale industrial production. google.comnbinno.com

Optimization AreaImprovement StrategyImpact
Intermediate Synthesis Improved synthesis of a key chiral bromolactone and a novel cyclization for the 1,2-cis-diamine. researchgate.netacs.orgSignificantly increased overall yield of the Edoxaban synthesis. researchgate.netacs.org
Manufacturing Technology Implementation of plug-flow reactor (continuous flow) technology. researchgate.netacs.orgEnables safe, large-scale reaction of unstable intermediates and improves process control. researchgate.netacs.org
Reaction Conditions Refinement of solvents, reagents, and reaction parameters. nbinno.comEnhances yield, reduces production time, and ensures high purity. nbinno.comnbinno.com
Overall Process Development of novel synthetic routes that avoid column chromatography for purification. google.comSimplifies operations, improves process stability, and makes the process more suitable for industrial production. google.com

Formulation Science and Drug Delivery Systems Research for Edoxaban Tosylate

Strategies for Enhancing Solubility and Permeability (Research Focus)

Development and Characterization of Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Self-microemulsifying drug delivery systems (SMEDDS) have emerged as a promising approach to enhance the oral solubility and permeability of EDTM researchgate.netresearcher.lifescispace.com. These systems are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions or nanoemulsions upon gentle agitation in aqueous media.

Research has focused on identifying suitable excipients for EDTM-SMEDDS formulations. Olive oil has been utilized as the oil phase, Kolliphor RH40 as the surfactant, and polyethylene (B3416737) glycol-400 (PEG-400) as the co-surfactant researchgate.netresearcher.liferesearchgate.net. Several formulations (F1, F2, F3, and F4) were developed, incorporating 15 mg of EDTM, and subsequently characterized.

Table 1: Characterization of Optimized EDTM-SMEDDS (Formulation F2)

ParameterValue
Particle Size56.43 ± 1.78 µm
Polydispersity Index (PDI)0.190
Zeta Potential-3.30 ± 0.56 mV
StabilityStable (no phase separation)

The optimized SMEDDS formulation, F2, demonstrated a particle size of 56.43 ± 1.78 µm with a PDI of 0.190 and a zeta potential of -3.30 ± 0.56 mV researchgate.netresearcher.liferesearchgate.net. Stability studies indicated that F2 remained visually clear and showed no signs of phase separation under both continuous and accelerated storage conditions, while retaining its encapsulation efficiency and drug loading researchgate.netresearcher.liferesearchgate.net. Crucially, these SMEDDS formulations, particularly F2, exhibited enhanced in vitro release and ex vivo permeation compared to raw EDTM dispersions, suggesting improved oral absorption and bioavailability researchgate.netresearcher.liferesearchgate.net.

Development of Novel Drug Delivery Platforms

Beyond SMEDDS, research has also explored other novel drug delivery platforms for Edoxaban (B1671109) tosylate, aiming to achieve different therapeutic outcomes or delivery routes.

Research on Dry Powder Inhaler (DPI) Formulations

Dry Powder Inhaler (DPI) formulations of Edoxaban (EDX) have been developed and characterized for direct pulmonary delivery. The primary objective of this research has been to investigate the in vitro anticoagulation effects for managing pulmonary or cerebral coagulopathy, particularly in the context of COVID-19 infection researchgate.netnih.govnih.govresearchgate.net.

These DPI formulations are typically prepared by micronizing the drug and then mixing it with inert carrier excipients, such as α-lactose monohydrate, and dispersibility enhancers like L-leucine and magnesium stearate (B1226849) researchgate.netnih.govnih.govresearchgate.net. The characterization of these DPIs includes assessing particle morphology, size distribution, crystallinity, and thermal properties, alongside evaluating their in vitro aerodynamic performance.

Table 2: Fine Particle Fraction (FPF) of Edoxaban DPI Formulations

Formulation TypeFine Particle Fraction (FPF)
EDX API Alone7%
Formulations with Excipients (e.g., F2, F3, F4)~47% (e.g., 49.6%, 45.5%, 44.7%)

Studies have shown that while the Edoxaban API alone exhibited a low fine particle fraction (FPF) of 7%, formulations incorporating excipients significantly improved this to approximately 47% nih.govnih.govresearchgate.net. This enhancement in FPF is critical for efficient deposition in the lungs. The developed DPI formulations have demonstrated promising in vitro anticoagulation effects at considerably lower concentrations, indicating their potential as an effective inhalation therapy nih.govnih.govresearchgate.net.

Studies on Excipient Compatibility and Formulation Stability

Research findings indicate that the excipients used in both SMEDDS and DPI formulations are generally compatible with Edoxaban tosylate, with no significant physical inter-particulate interactions or drug-excipient interactions observed nih.govnih.govresearchgate.net. FTIR and Raman spectroscopy are valuable tools for confirming the structural integrity of the drug within these formulations nih.govnih.gov. Furthermore, SMEDDS formulations have demonstrated good physical stability, showing no signs of phase separation or degradation under various storage conditions, which is essential for maintaining drug efficacy researchgate.netresearcher.liferesearchgate.net.

Advanced Formulation Characterization Techniques for Research Materials

A range of advanced analytical techniques are utilized to comprehensively characterize Edoxaban tosylate formulations, ensuring their quality, stability, and performance.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for quantifying Edoxaban tosylate in both bulk drug substance and pharmaceutical formulations. Methods often involve a C18 column with a mobile phase consisting of acetonitrile (B52724) and a buffer solution (e.g., ACN:Buffer at a 22:78 ratio) and detection at wavelengths like 290 nm or 293 nm researchgate.netnih.govwjpps.com. This technique is also used for developing calibration curves and assessing drug purity.

Spectroscopic Methods (FTIR, Raman): These techniques are vital for identifying functional groups and confirming the molecular structure, as well as for detecting any chemical interactions between the drug and excipients nih.govnih.govresearchgate.net.

Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide insights into the thermal properties of the drug and its formulations, including melting points and thermal stability, which are important for understanding drug-excipient compatibility and formulation integrity nih.govnih.govresearchgate.net.

Particle Characterization: Techniques such as Dynamic Light Scattering (DLS) are used to determine particle size and polydispersity index (PDI) for systems like SMEDDS researchgate.netresearcher.liferesearchgate.netresearchgate.net. Zeta potential measurements are also critical for assessing the surface charge and stability of colloidal systems researchgate.netresearcher.liferesearchgate.netresearchgate.net.

Aerodynamic Performance Evaluation: For DPI formulations, devices like the Twin Stage Impinger (TSI) and Next-Generation Impactor (NGI) are used to assess the in vitro aerodynamic performance, specifically measuring the Fine Particle Fraction (FPF), which indicates the proportion of the drug likely to reach the deep lung researchgate.netnih.govnih.govresearchgate.net.

In Vitro Release and Ex Vivo Permeation Studies: These studies are fundamental for evaluating how effectively the drug is released from the formulation and how it permeates biological barriers, providing crucial data on potential bioavailability enhancement researchgate.netresearcher.liferesearchgate.net.

These advanced characterization techniques collectively contribute to a thorough understanding of Edoxaban tosylate formulations, guiding the development of effective and stable drug delivery systems.

Drug Discovery and Development Considerations for Factor Xa Inhibitors Academic Perspective

Structure-Activity Relationship (SAR) Studies for Edoxaban (B1671109) and Analogues

The development of direct oral anticoagulants (DOACs) like edoxaban has been significantly guided by extensive structure-activity relationship (SAR) studies. These investigations aim to elucidate how specific chemical modifications to a molecule influence its interaction with the target enzyme, Factor Xa (FXa), thereby optimizing potency, selectivity, and pharmacokinetic properties. Edoxaban, a selective, reversible inhibitor, targets the active site of FXa, a critical serine protease in the coagulation cascade. openaccessjournals.comnih.govresearchgate.net

Key to the design of FXa inhibitors are interactions with specific binding pockets within the enzyme's active site, namely S1 and S4. The S1 pocket, characterized by an aspartate residue (Asp-189) at its base, typically accommodates basic residues from inhibitors, forming a crucial salt bridge interaction. nih.govportico.org The S4 pocket, unique to FXa, is lined with carbonyl oxygen atoms and can accommodate aromatic or lipophilic moieties, often involving π interactions. nih.govresearchgate.net SAR studies have revealed that the presence of halogen atoms, such as chlorine, on aromatic rings within inhibitor molecules, like those found in edoxaban, rivaroxaban (B1684504), and betrixaban, is important for these lipophilic interactions in the S4 pocket, contributing significantly to pharmacological activity. researchgate.net

Analogues of existing FXa inhibitors, including edoxaban, have been synthesized and evaluated. For instance, research into isosteviol (B191626) derivatives has yielded compounds that interact with FXa similarly to approved drugs like edoxaban and betrixaban, with some showing favorable pharmacokinetic properties. researchgate.net These studies underscore the importance of precise molecular design to achieve high affinity and selectivity, ensuring that inhibitors primarily target FXa while minimizing off-target effects on other proteases like thrombin, which could lead to undesirable bleeding or reduced efficacy. openaccessjournals.comresearchgate.netoup.comdovepress.com

Binding PocketKey Amino Acid ResiduesTypical InteractionsStructural Features in FXa Inhibitors (General)Impact on Activity
S1Asp-189Salt bridge (basic group)Basic moieties (e.g., amidino, guanidino groups)Potency, selectivity
S4Tyr-99, othersHydrophobic, π-π interactionsAromatic rings with halogen substituents, lipophilic groupsPotency, selectivity
S2/S3Gln-192, Gly-216Hydrogen bonding, hydrophobic interactionsVarious functional groups, amide linkagesFine-tuning affinity and selectivity

Note: This table illustrates general principles of FXa inhibitor binding and SAR. Specific detailed SAR for edoxaban analogues is complex and often proprietary.

Rational Design Principles for Novel Factor Xa Inhibitors

The rational design of enzyme inhibitors, including those targeting Factor Xa, is a cornerstone of modern drug discovery. This approach leverages detailed knowledge of the target enzyme's three-dimensional structure, catalytic mechanism, and substrate recognition patterns to create molecules with high potency and selectivity. 182.160.97 For Factor Xa, a serine protease central to the coagulation cascade, rational design strategies have focused on optimizing interactions within its active site. researchgate.netresearchgate.net

Key principles include:

Understanding the Active Site: Factor Xa possesses distinct binding pockets (e.g., S1, S4) that accommodate specific chemical functionalities. The S1 pocket is crucial for anchoring inhibitors via interactions with Asp-189, while the S4 pocket offers unique opportunities for hydrophobic and π-π interactions. nih.govportico.org

Exploiting Selectivity Determinants: Differences in amino acid residues between the active sites of FXa and related proteases (like thrombin) are exploited to design selective inhibitors. For instance, variations in the S2 and S4 pockets, or electrostatic potentials, can be leveraged to achieve high selectivity, thereby minimizing off-target effects. ahajournals.orgacs.org

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography data of FXa in complex with inhibitors allows for precise mapping of binding interactions. This information guides the modification of lead compounds to enhance binding affinity and optimize pharmacokinetic properties, such as oral bioavailability. nih.govrcsb.org

Pharmacophore Modeling: Identifying essential structural features (pharmacophores) that interact with the target enzyme helps in designing novel chemical scaffolds. researchgate.net

Lipinski's Rule of Five: For oral bioavailability, inhibitors are often designed as small, lipophilic molecules that adhere to guidelines like Lipinski's Rule of Five, predicting favorable absorption, distribution, metabolism, and excretion (ADME) profiles. remedypublications.com

The development of edoxaban exemplifies these principles, resulting in a molecule with potent FXa inhibition and favorable oral pharmacokinetic characteristics. openaccessjournals.comnih.gov Future inhibitor designs continue to build upon these foundations, aiming for even greater selectivity, improved safety profiles, and potentially novel mechanisms of action. mdpi.comashpublications.org

Comparative Preclinical Pharmacology of Direct Oral Anticoagulants (DOACs) in Research Models

Direct oral anticoagulants (DOACs), including edoxaban, rivaroxaban, apixaban (B1684502), and dabigatran, have been extensively studied in preclinical research models to evaluate their antithrombotic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profiles. These studies are critical for understanding how these agents function before human clinical trials.

Edoxaban has demonstrated potent and highly selective inhibition of Factor Xa in vitro, with inhibition constants (Ki) for free FXa around 0.561 nM and for FXa in the prothrombinase complex around 2.98 nM. openaccessjournals.comoup.com It exhibits over 10,000-fold selectivity for FXa compared to thrombin and other proteases, a key feature for minimizing off-target effects. openaccessjournals.comoup.comdovepress.com In animal models, edoxaban has shown dose-dependent inhibition of thrombus formation in both venous and arterial thrombosis models, often proving more potent than indirect FXa inhibitors like fondaparinux (B3045324). oup.compace-cme.org For instance, edoxaban significantly reduced thrombus weight in rat models under both low-shear (venous) and high-shear (arterial) conditions. oup.com Furthermore, preclinical studies in rats indicated a wider therapeutic index for edoxaban (>10.5) compared to warfarin (B611796) (1.3) and enoxaparin (3.4), suggesting a more favorable balance between antithrombotic efficacy and bleeding risk in these models. pace-cme.org

When compared to other DOACs in preclinical settings, direct FXa inhibitors generally exhibit potent inhibition of FXa and demonstrate antithrombotic effects in various animal models. frontiersin.orgresearchgate.net For example, apixaban has shown efficacy in inhibiting thrombus growth in AV-shunt models. remedypublications.com Studies have also indicated that edoxaban's effects on coagulation parameters, such as prolonged prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), correlate with its plasma concentrations, reflecting its pharmacodynamic activity. nih.govoup.compace-cme.org

ParameterEdoxabanRivaroxaban (General DOAC Profile)Apixaban (General DOAC Profile)
Mechanism Direct, selective, reversible FXa inhibitorDirect, selective, reversible FXa inhibitorDirect, selective, reversible FXa inhibitor
FXa Inhibition (Ki, nM) ~0.561 (free FXa), ~2.98 (prothrombinase-bound FXa) openaccessjournals.comoup.comLow nM range (specific values vary)Low nM range (specific values vary)
Selectivity (FXa vs. Thrombin) >10,000-fold openaccessjournals.comoup.comdovepress.comHigh selectivityHigh selectivity
Antithrombotic Efficacy (Animal Models) Potent inhibition of thrombus formation; more potent than fondaparinux oup.compace-cme.orgDemonstrated efficacy in venous and arterial thrombosis models frontiersin.orgDemonstrated efficacy in inhibiting thrombus growth remedypublications.com
Therapeutic Index (Rat models) >10.5 pace-cme.orgVaries, generally favorableVaries, generally favorable
Oral Bioavailability ~62% nih.govoup.com~80-100%~50%
Half-life (h) 10-14 nih.govoup.compace-cme.org~5-9~8-15

Note: Specific preclinical data for rivaroxaban and apixaban are generalized from the class of DOACs as direct comparative studies with edoxaban across all parameters are not always explicitly detailed in the provided snippets. Values for rivaroxaban and apixaban are representative of their known preclinical profiles.

Future Directions in Factor Xa Inhibitor Research and Therapeutic Targets

The field of Factor Xa inhibition continues to evolve, with ongoing research exploring new therapeutic avenues and refining existing strategies. While current DOACs like edoxaban have revolutionized anticoagulation therapy, future directions aim to address unmet clinical needs and expand their utility. mdpi.compatsnap.com

Key areas of future research include:

Expanded Indications: Investigating the potential of FXa inhibitors in conditions beyond traditional thromboembolic disorders, such as cancer-associated thrombosis and inflammatory diseases where FXa may play a pathological role. patsnap.com

Novel Formulations and Delivery Systems: Developing advanced formulations, potentially utilizing nanotechnology, to improve drug delivery, enhance bioavailability, and potentially reduce adverse events. patsnap.com

Combination Therapies: Exploring the synergistic effects of combining FXa inhibitors with other antithrombotic agents or therapies in specific patient populations to optimize efficacy while carefully balancing bleeding risks. patsnap.com

Targeting Specific Patient Subsets: Research into the use of FXa inhibitors in patient groups with specific comorbidities, such as severe renal or hepatic insufficiency, or in the very elderly, often requiring dose adjustments. frontiersin.org

Gender-Specific Considerations: Investigating potential gender-related differences in the pharmacokinetic, pharmacodynamic, and clinical responses to DOACs, as current data in this area is limited. frontiersin.org

New Targets in the Coagulation Cascade: Beyond FXa, research is also exploring other targets within the coagulation pathway, such as Factor XI (FXI) or Factor XII (FXII), which may offer more targeted anticoagulation with potentially lower bleeding risks. mdpi.com

Reversal Agents: Continued development and refinement of specific reversal agents for DOACs remain a critical area, ensuring safe management of bleeding complications. frontiersin.org

The ongoing pursuit of safer, more effective, and broadly applicable anticoagulation therapies underscores the dynamic nature of research in this field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.